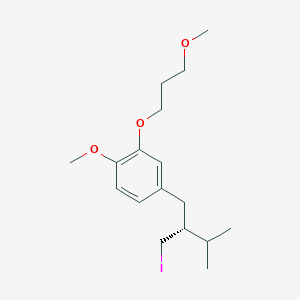

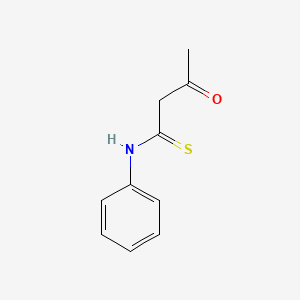

3-oxo-N-phenylbutanethioamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

3-oxo-N-phenylbutanethioamide shows notable chemical reactivity, forming various compounds in different reaction settings. When reacted with 5-amino-1H-1,2,4-triazoles, it yields multiple derivatives including 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones and others, with structures confirmed by NMR, X-ray diffraction, and chemical transformations (Britsun et al., 2006). In another study, it participates in Claisen-Schmidt condensation, resulting in (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives. This process highlights a green, direct three-component condensation showcasing the compound's versatility in chemical synthesis (Mousavi, 2016).

Reaction with Polysulfides

The interaction of 3-oxo-N-phenylbutanethioamide with ammonium polysulfide showcases its reactivity, yielding 3-hydroxy-N-phenylbutanethioamide. This reaction, elucidated through X-ray diffraction, demonstrates the compound's potential in forming thiobenzamides, a class of compounds with various applications, including medicinal chemistry (Mlostoń et al., 2005).

Catalytic Applications

In palladium-catalyzed reactions, such as Heck and Suzuki reactions, 3-oxo-N-phenylbutanethioamide serves as an efficient and cost-effective ligand. It contributes significantly to the high turnover numbers of these reactions, indicating its potential role in catalysis and organic synthesis (Cui et al., 2007).

Pharmaceutical and Biomedical Research

This compound is a precursor in synthesizing derivatives with potential anticancer activity. Specifically, its reaction with chloroacetamide reagents leads to 4-acetyl-5-anilino-N-arylthiophene-2-carboxamide derivatives, which show inhibitory activity against cell lines, especially when containing thiazolidinone ring or thiosemicarbazide moiety (Atta & Abdel‐Latif, 2021).

Applications in Material Science

3-oxo-N-phenylbutanethioamide's derivatives are explored in material sciences as well. For example, its application in flotation processes, where its derivatives serve as collectors, demonstrates its potential in enhancing the selectivity and efficiency of mineral separation processes (Jia et al., 2019).

Wirkmechanismus

Target of Action

It has been observed to react with 3-substituted 5-amino-1h-1,2,4-triazoles , suggesting that these could be potential targets.

Mode of Action

The compound interacts with its targets through chemical reactions. Specifically, reactions of 3-oxo-N-phenylbutanethioamide with 3-substituted 5-amino-1H-1,2,4-triazoles in acetic acid lead to the formation of various compounds . These include 5-methyl-7,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-7-thiones, 7-methyl-5,8-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-thiones, and 7-methyl-5-phenylamino[1,2,4]triazolo[1,5-a]pyrimidines .

Biochemical Pathways

The formation of various compounds through its reaction with 5-amino-1h-1,2,4-triazoles suggests that it may influence pathways involving these compounds .

Result of Action

The formation of various compounds through its reaction with 5-amino-1h-1,2,4-triazoles suggests that it may have a role in the synthesis of these compounds .

Action Environment

Its reactions with 5-amino-1h-1,2,4-triazoles were observed to occur in acetic acid , suggesting that the acidity of the environment may play a role in its action.

Eigenschaften

IUPAC Name |

3-oxo-N-phenylbutanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNAHINYXHHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466491 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-N-phenylbutanethioamide | |

CAS RN |

10374-66-0 | |

| Record name | Butanethioamide, 3-oxo-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

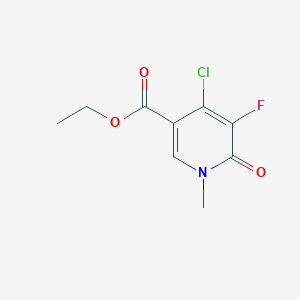

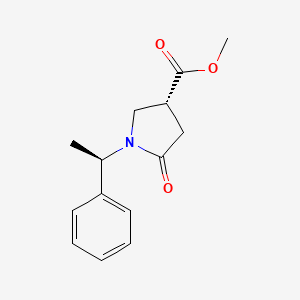

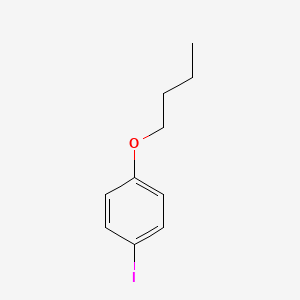

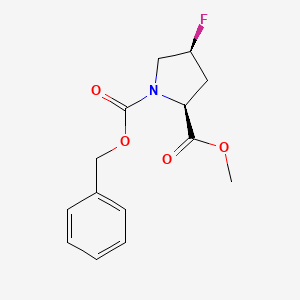

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 3-oxo-N-phenylbutanethioamide in heterocyclic chemistry?

A: 3-oxo-N-phenylbutanethioamide serves as a versatile building block for synthesizing various nitrogen-containing heterocycles. For instance, it reacts with 5-amino-1H-1,2,4-triazoles [] and aromatic 1,3- and 1,4-diamines [] to yield complex heterocyclic compounds like quinazolines, perimidines, and dibenzo[d,f][1,3]diazepines. These heterocycles are valuable scaffolds in medicinal chemistry and drug discovery.

Q2: Can you describe the reaction of 3-oxo-N-phenylbutanethioamide with 2-aminothiophene derivatives and its significance?

A: This reaction is particularly interesting as demonstrated in the synthesis of thienylazo-thiazole and thienylazo-thiophene dyes []. When 3-oxo-N-phenylbutanethioamide reacts with diazotized 2-aminothiophenes, it can lead to the formation of thienylazo-thioacetanilide dyes. Furthermore, these dyes can be further modified by reacting with various alpha-chlorinated reagents, yielding diversely substituted thienylazo-thiophenes []. This synthetic route highlights the versatility of 3-oxo-N-phenylbutanethioamide as a precursor for constructing complex dye molecules with potential applications in materials science.

Q3: What is the impact of solvent polarity on the UV-visible absorption spectra of dyes derived from 3-oxo-N-phenylbutanethioamide?

A: Studies on thienylazo-thiazole and thienylazo-thiophene dyes, synthesized using 3-oxo-N-phenylbutanethioamide, show that solvent polarity significantly influences their UV-visible absorption spectra []. This effect can be attributed to the varying stabilization of the ground and excited states of the dye molecules in solvents with different polarities. Understanding this solvent-dependent behavior is crucial for optimizing the performance of these dyes in various applications, such as in dye-sensitized solar cells or as fluorescent probes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)

![6-Benzyloxy-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1312876.png)

![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)

![3-[3,5-Bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol](/img/structure/B1312891.png)

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)